An In-depth Technical Guide to N,N',N'',N'''-Tetraacetyl chitotetraose: Structure, Properties, and Biological Significance
An In-depth Technical Guide to N,N',N'',N'''-Tetraacetyl chitotetraose: Structure, Properties, and Biological Significance
This technical guide provides a comprehensive overview of N,N',N'',N'''-Tetraacetyl chitotetraose, a significant oligosaccharide in glycobiology and biomedical research. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical structure, molecular characteristics, synthesis, purification, and analytical characterization. Furthermore, it explores its crucial roles in plant defense mechanisms and immunomodulation in animal systems, offering insights into its potential therapeutic applications.
Introduction to a Key Oligosaccharide
N,N',N'',N'''-Tetraacetyl chitotetraose is a well-defined oligosaccharide derived from chitin, the second most abundant polysaccharide in nature after cellulose.[1] It is a homo-oligomer composed of four β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) residues.[2] This compound, and other chitooligosaccharides (COS), have garnered significant scientific interest due to their solubility in aqueous solutions and diverse biological activities, which stand in contrast to the insoluble and inert nature of the parent chitin polymer.[2][3] Its defined structure makes it an invaluable tool for studying carbohydrate-protein interactions, elucidating the substrate specificity of chitinolytic enzymes, and investigating the signaling pathways it triggers in various biological systems.[2]
Chemical Structure and Molecular Characteristics
The fundamental structure of N,N',N'',N'''-Tetraacetyl chitotetraose consists of four N-acetylglucosamine units joined by β-(1→4) glycosidic bonds.[2] The systematic nomenclature for this compound is O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-D-glucose.[2] A common abbreviation in literature is (GlcNAc)₄.
Diagram 1: Chemical Structure of N,N',N'',N'''-Tetraacetyl chitotetraose
A simplified 2D representation of the β-(1→4) glycosidic linkages between the four N-acetylglucosamine units.
The key molecular characteristics are summarized in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₅₄N₄O₂₁ | [4][5] |
| Molecular Weight | 830.79 g/mol | [4][5] |
| CAS Number | 2706-65-2 | [4][5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility | Soluble in water | [2] |
Synthesis and Purification Workflow
The production of N,N',N'',N'''-Tetraacetyl chitotetraose typically involves the controlled hydrolysis of chitin or chitosan, followed by purification and, if necessary, N-acetylation. Enzymatic hydrolysis is preferred over harsh chemical methods as it offers greater specificity and milder reaction conditions.[6]
Diagram 2: General Workflow for Production
A schematic of the key stages in the production of N,N',N'',N'''-Tetraacetyl chitotetraose.
Detailed Experimental Protocol: Enzymatic Hydrolysis of Chitin
This protocol is a representative example for the generation of chitooligosaccharides. The specific enzyme and conditions will influence the distribution of oligosaccharide chain lengths.
Rationale: The use of chitinase under controlled conditions allows for the specific cleavage of the β-(1→4) glycosidic bonds in the chitin polymer. The reaction is stopped by heat inactivation of the enzyme.
Protocol:
-
Substrate Preparation: Prepare a suspension of crystalline chitin (e.g., from crustacean shells) in a suitable buffer (e.g., 25 mM citrate-phosphate buffer, pH 5.0). A typical concentration is 10 mg/mL.[5][7]
-
Enzyme Addition: Add a purified chitinase (e.g., from Talaromyces flavus) to the chitin suspension. The enzyme-to-substrate ratio should be optimized for the specific enzyme, but a starting point is 1 mg of enzyme for 50 mg of chitin.[5][7]
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 35°C) with vigorous shaking for a defined period (e.g., 48 hours).[5][7]
-
Reaction Termination: Stop the reaction by boiling the mixture for 5-10 minutes to denature and inactivate the chitinase.[5][7]
-
Product Recovery: Centrifuge the reaction mixture to pellet the unreacted chitin. The supernatant, containing the soluble chitooligosaccharides, is collected and can be lyophilized.[5][7]
Detailed Experimental Protocol: N-acetylation of Chitooligosaccharides
This protocol is employed when the starting material is chitosan or when a mixture of partially acetylated oligosaccharides is obtained.
Rationale: Acetic anhydride in a mildly basic solution reacts with the primary amino groups of the glucosamine residues to form stable N-acetyl groups.
Protocol:
-
Dissolution: Dissolve the chitooligosaccharide mixture in a dilute sodium carbonate solution (e.g., 0.04 M).[4]
-
Reagent Addition: Add methanol and acetic anhydride to the solution. Final concentrations of approximately 44% methanol and 1.1% acetic anhydride are typical.[4]
-
Reaction: Stir the mixture at room temperature for an extended period (e.g., 20 hours).[4]
-
Workup: Dry the reaction mixture using a rotary evaporator. The residue is then treated with a dilute sodium hydroxide solution (e.g., 0.1 N) for a short period (e.g., 30 minutes) to saponify any O-acetyl groups that may have formed.[4]
-
Neutralization and Purification: Adjust the pH to approximately 6 with hydrochloric acid. The resulting solution is then dialyzed to remove salts and lyophilized to obtain the N-acetylated product.[4]
Analytical Characterization
A thorough characterization is essential to confirm the identity, purity, and structure of N,N',N'',N'''-Tetraacetyl chitotetraose. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is crucial for both the purification and purity assessment of N,N',N'',N'''-Tetraacetyl chitotetraose. A common method involves using an amino-bonded stationary phase with an acetonitrile-water mobile phase.[4] Detection is typically achieved by monitoring UV absorbance at a low wavelength (e.g., 210 nm).[4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and sequence of the oligosaccharide. Matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) are common ionization techniques. In mass spectra of chitin oligomers, intense quasi-molecular ions, often as sodium adducts ([M+Na]⁺), are typically observed.[8] Collision-induced dissociation (CID) can be used to fragment the molecule, with glycosidic bond cleavages providing sequencing information.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, including the confirmation of the anomeric configuration (β-linkages) and the presence of N-acetyl groups. Both ¹H and ¹³C NMR are utilized.[10] Advanced techniques, such as ¹H,¹⁵N-HSQC, can resolve individual residues within the oligosaccharide chain, which is often challenging with standard ¹H NMR due to spectral overlap.[11]
Biological Significance and Applications
N,N',N'',N'''-Tetraacetyl chitotetraose and other chitooligosaccharides are recognized as potent bioactive molecules in a variety of biological systems.
Role in Plant Immunity
In plants, chitin and its fragments are recognized as Pathogen-Associated Molecular Patterns (PAMPs).[2][12] Plants, which do not synthesize chitin themselves, have evolved receptors to detect these fungal-derived molecules and initiate an immune response.[2][12]
Signaling Pathway: The perception of chitooligosaccharides at the plant cell surface by LysM receptor-like kinases (LysM-RLKs) triggers a signaling cascade.[12] This leads to a series of downstream defense responses, including the activation of mitogen-activated protein kinase (MAPK) cascades, production of reactive oxygen species (ROS), and the expression of defense-related genes.[1][13]
Diagram 3: Chitin-induced Plant Defense Signaling
Simplified pathway of chitin recognition and downstream signaling in plant cells.
This recognition and subsequent immune response can enhance a plant's resistance to a broad range of fungal pathogens.[3][12]
Immunomodulatory Effects in Animal Systems
In animal cells, particularly immune cells like macrophages, N,N',N'',N'''-Tetraacetyl chitotetraose and related compounds exhibit significant immunomodulatory effects.[1] They can act as immunostimulants, enhancing various cellular responses.[1]
Mechanism of Action: Chitooligosaccharides can trigger immune responses by activating signaling pathways such as the nuclear factor-kappa B (NF-κB) and MAPK pathways.[1][14] This activation can lead to the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and nitric oxide (NO), as well as an increase in phagocytic activity in macrophages.[1] Interestingly, some studies suggest that N-acetyl chitooligosaccharides can also exhibit anti-inflammatory properties by inhibiting the inflammatory response induced by other stimuli, such as lipopolysaccharides (LPS).[1] This dual functionality highlights the complex and context-dependent nature of their immunomodulatory activity. The N-acetylglucosamine units are thought to be crucial for these interactions.[15]
Conclusion
N,N',N'',N'''-Tetraacetyl chitotetraose is a precisely defined and biologically active oligosaccharide with significant implications for both fundamental research and applied science. Its role as a PAMP in plants and an immunomodulator in animals makes it a valuable tool for dissecting complex biological signaling pathways. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for its effective use in research and for the development of novel therapeutic agents and sustainable agricultural solutions. The protocols and insights provided in this guide serve as a foundational resource for scientists and researchers working with this fascinating molecule.
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